2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Description
2-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a methyl group at the 2-position of the benzamide moiety. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic character, contributing to diverse biological activities such as antimicrobial, anticancer, and enzyme inhibitory properties . This compound has been synthesized via microwave-assisted methods, which improve yield and efficiency compared to conventional approaches . Structural confirmation is typically achieved using IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKBMGMBLZJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-methylbenzoic acid hydrazide with benzoic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzene rings in both the benzamide and 5-phenyl-oxadiazole groups undergo EAS. Key observations include:
Mechanistic Insight :
-
The electron-withdrawing oxadiazole ring directs substituents to meta positions, while the methyl group on the benzamide activates the ortho/para positions .
Oxidation Reactions
The methyl group on the benzamide and the oxadiazole ring itself are susceptible to oxidation:
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Methyl → Carboxylic Acid :
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Oxadiazole Ring Oxidation :
Reduction Reactions
The oxadiazole ring is reduced selectively under hydrogenation conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 12 h | 2-methyl-N-(5-phenyl-4,5-dihydro...) | 88% | |
| LiAlH₄ | THF, reflux, 3 h | Ring-opening to hydrazine derivative | 62% |
Note : Catalytic hydrogenation preserves the amide bond, while LiAlH₄ may reduce it .
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl/H₂O, reflux, 8 h) :
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Basic Hydrolysis (NaOH/EtOH, 70°C, 4 h) :
Coupling Reactions
The amine group on the oxadiazole participates in acylations:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 h | 2-methyl-N-(5-phenyl...acetamide | 76% | |
| Benzoyl isocyanate | DCM, 0°C → RT, 6 h | Urea-linked derivative | 68% |
Key Insight : HATU/DIPEA in DCM enhances coupling efficiency with carboxylic acids .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides:
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Conditions : Ph-C≡N-O, toluene, reflux, 12 h.
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Product : Bis-oxadiazole spiro compound.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–H activation:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can inhibit the proliferation of human colorectal carcinoma cells (HCT116) with IC50 values indicating potent activity compared to standard treatments like 5-fluorouracil (5-FU) .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial properties. Compounds containing the oxadiazole ring have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of specific functional groups enhances their activity, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Research suggests that similar oxadiazole derivatives may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation. This could be particularly relevant in treating conditions characterized by chronic inflammation .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The structural characteristics of this compound make it a candidate for use in organic electronics, specifically OLEDs. Its unique electronic properties can contribute to the efficiency and stability of light-emitting devices .
Fluorescent Materials
Due to its potential fluorescence properties, this compound can be explored in the development of fluorescent probes or materials for bioimaging applications. The oxadiazole ring is known for its luminescent properties which can be harnessed in various optical applications .
Biological Studies
Interaction with Biological Targets
Research on the interaction of this compound with biological macromolecules has revealed potential mechanisms of action. The compound may bind to specific enzymes or receptors, altering their activity and influencing various biochemical pathways .
In Vivo Studies
Animal models have been used to evaluate the efficacy and safety profile of compounds related to this compound. These studies help in understanding the pharmacokinetics and pharmacodynamics of the compound, paving the way for future clinical applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical/biological properties:
*Data extrapolated from analogous synthesis methods .
Key Research Findings
VFV vs. VNI: The 3,4′-difluorobiphenyl group in VFV broadens antiparasitic spectrum by improving binding to CYP51 isoforms across Trypanosoma and Leishmania species .
Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for 3a–3e vs. 7 hours for compound 2 in ).
Crystal Engineering : Thermodynamically stable forms (e.g., ) enhance agrochemical efficacy, suggesting similar strategies could optimize this compound for industrial use.
Biological Activity
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzamide core with a methyl group and a phenyl-substituted oxadiazole ring. Its unique structure contributes to its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Studies : In vitro evaluations have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Similar Oxadiazole Derivative | MDA-MB-231 | 2.41 |
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays indicate that it activates apoptotic pathways by increasing p53 expression levels and promoting caspase activation .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity. Studies have reported that derivatives containing the oxadiazole moiety show inhibitory effects against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : Research indicates that certain derivatives have MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| Other Oxadiazole Derivative | Escherichia coli | 1.0 |
Anti-inflammatory Activity
Research into the anti-inflammatory properties of oxadiazole derivatives has shown promise. The compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
- Inhibition Studies : Inflammatory assays demonstrated a significant reduction in cytokine levels when treated with oxadiazole derivatives .
Case Studies
- In Vivo Studies : A study involving animal models indicated that administration of this compound resulted in reduced tumor size and improved survival rates in mice bearing xenografts of human breast cancer .
- Molecular Docking : Computational studies have suggested strong binding affinities between the compound and key molecular targets involved in cancer progression, such as estrogen receptors and various kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
